Schwefelsäure-Monoester
Monoesters of sulfuric acid are a class of compounds where one hydroxyl group (-OH) of a glycol or glycerol molecule is esterified with sulfuric acid (H₂SO₄). These compounds exhibit unique chemical properties due to the presence of both ester and sulfonic functionalities. They are widely used in various industrial applications such as organic synthesis, pharmaceuticals, and polymer science.
Structurally, these monoesters can be represented as R-O-SO₂-OR', where R and R' represent the alkyl or aryl groups derived from the glycol or glycerol moiety. The introduction of the sulfonic group confers strong acidic properties to the compound, making it useful in acid-catalyzed reactions.
In organic synthesis, monoesters of sulfuric acid serve as effective leaving groups and catalysts for various reaction pathways. They are particularly advantageous in the synthesis of more complex molecules due to their ability to facilitate transformations with high selectivity and efficiency. In pharmaceutical applications, these compounds can be used as intermediates or final products depending on the specific therapeutic target.
Safety considerations must always be observed when handling sulfuric acid monoesters, given their strong acidity and potential corrosive nature. Proper protective measures should be taken during synthesis and use to ensure workplace safety.

Struktur | Chemischer Name | CAS | MF |
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Erythromycin estolate | 3521-62-8 | C52H97NO18S |
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pentyl sodium sulphate | 556-76-3 | C5H11NaO4S |
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Tetradecyl sulfate sodium | 1191-50-0 | C14H30NaO4S |
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lepidolite | 1317-64-2 | C5H14NO4S |
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Sulfuric acid,monomethyl ester | 75-93-4 | CH4O4S |
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N,N-DIMETHYL-N,N-DISTEARYLAMMONIUM METHOSULFATE | 3843-16-1 | C39H83NO4S |
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6-Tridecanol,3,9-diethyl-, 6-(hydrogen sulfate), sodium salt (1:1) | 3282-85-7 | C17H35NaO4S |
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Tiemonium Methyl Sulfate | 6504-57-0 | C19H27NO6S2 |
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(Z)-2-(8-Heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1H-imidazolium methyl sulphate | 60875-26-5 | C23H45N2O+.CH3O4S- |
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Butyl Sodium Sulfate | 1000-67-5 | C4H9NaO4S |
Verwandte Literatur
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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